Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester alpha-tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

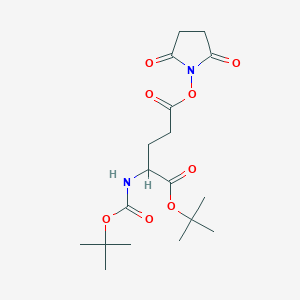

Boc-Glu(Osu)-Otbu, also known as tert-Butyloxycarbonyl-L-glutamic acid N-hydroxysuccinimide ester tert-butyl ester, is a compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butyloxycarbonyl group, and the carboxyl group is esterified with tert-butyl. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu(Osu)-Otbu typically involves the protection of the amino group of glutamic acid with a tert-butyloxycarbonyl group, followed by the esterification of the carboxyl group with tert-butyl. The N-hydroxysuccinimide ester is then formed by reacting the protected glutamic acid with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide.

Industrial Production Methods

In industrial settings, the production of Boc-Glu(Osu)-Otbu follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Boc-Glu(Osu)-Otbu undergoes various chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Deprotection: The tert-butyloxycarbonyl and tert-butyl groups can be removed under acidic conditions to yield the free amino and carboxyl groups, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and coupling agents such as N,N’-diisopropylcarbodiimide.

Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used.

Deprotection: Trifluoroacetic acid is commonly used for the removal of tert-butyloxycarbonyl and tert-butyl groups.

Major Products Formed

Amide Bonds: Formed during substitution reactions with amines.

Carboxylic Acids: Formed during hydrolysis of ester groups.

Free Amino and Carboxyl Groups: Formed during deprotection reactions.

Scientific Research Applications

Boc-Glu(Osu)-Otbu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the synthesis of peptide-based drugs and drug delivery systems.

Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications, including imaging and diagnostics.

Material Science: Used in the development of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of Boc-Glu(Osu)-Otbu involves the formation of amide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, allowing for the efficient formation of amide bonds with amines. This reactivity is exploited in peptide synthesis and bioconjugation applications.

Comparison with Similar Compounds

Similar Compounds

Boc-Gly-Osu: tert-Butyloxycarbonyl-glycine N-hydroxysuccinimide ester.

Boc-Ala-Osu: tert-Butyloxycarbonyl-alanine N-hydroxysuccinimide ester.

Boc-Val-Osu: tert-Butyloxycarbonyl-valine N-hydroxysuccinimide ester.

Uniqueness

Boc-Glu(Osu)-Otbu is unique due to the presence of the glutamic acid residue, which provides additional functional groups for further modification. This makes it particularly useful in the synthesis of complex peptides and bioconjugates. The tert-butyloxycarbonyl and tert-butyl protecting groups also provide stability during synthesis, allowing for efficient and high-yield reactions.

Biological Activity

Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester alpha-tert-butyl ester (CAS Number: 32886-55-8) is a chemical compound that has garnered attention in the fields of biochemistry and medicinal chemistry. This compound is particularly significant due to its role as a building block in peptide synthesis and its potential therapeutic applications. The biological activity of this compound is largely attributed to its structural properties, which facilitate various biochemical interactions.

Chemical Structure and Properties

- Molecular Formula : C18H28N2O8

- Molecular Weight : 400.4 g/mol

- Purity : ≥ 96% (HPLC)

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility, making it suitable for various chemical reactions, especially in solid-phase peptide synthesis (SPPS) .

Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester exhibits biological activity primarily through its ability to form stable conjugates with amines and alcohols. This property is crucial for drug delivery systems and the synthesis of bioactive peptides. The hydroxysuccinimide (OSu) moiety plays a pivotal role in facilitating the formation of stable amide bonds, which are essential for peptide bond formation in biological systems .

Anticancer Potential

Recent studies have demonstrated that derivatives of Boc-L-glutamic acid can inhibit the growth of various cancer cell lines. For instance, compounds derived from L-γ-methyleneglutamic acid amides exhibited significant cytotoxicity against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231, while sparing nonmalignant cells like MCF-10A . These findings suggest that Boc-L-glutamic acid derivatives could serve as potential therapeutic agents in cancer treatment.

Enzyme Interactions

The compound has been evaluated for its interactions with various enzymes. A study highlighted the use of Alcalase, a protease, which achieved an 81% yield in the α-selective benzyl esterification of Boc-L-glutamic acid . This demonstrates the compound's utility in biocatalytic processes, enhancing its relevance in pharmaceutical applications.

Case Studies

- Antitumor Activity Study :

-

Biocatalytic Synthesis :

- Objective : To explore biocatalytic routes for synthesizing protected amino acids.

- Method : Screening various proteases for their ability to convert Boc-L-glutamic acid to its derivatives.

- Results : Successful conversion with high yields using specific enzymes, showcasing the compound's versatility in synthetic biology .

Comparative Analysis of Biological Activity

Properties

IUPAC Name |

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O8/c1-17(2,3)26-15(24)11(19-16(25)27-18(4,5)6)7-10-14(23)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGDWIAZPUAPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.